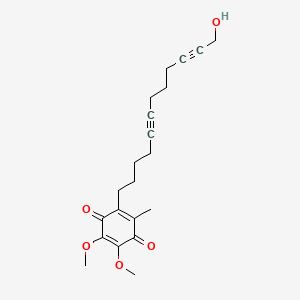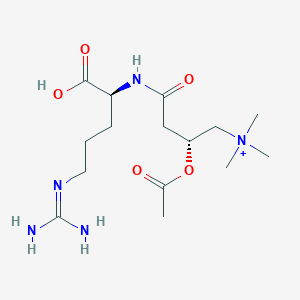
Acetylcarnitine arginyl amide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetylcarnitine arginyl amide is able to stimulate neurite outgrowth in a manner similar to that elicited by nerve growth factor (NGF). Neurite induction by this molecule requires de novo mRNA synthesis and is independent of the action of several common trophic factors.
Wissenschaftliche Forschungsanwendungen
Mitochondrial Function in Aging Acetylcarnitine has been shown to have beneficial effects in elderly animals and humans, particularly in restoring mitochondrial content and function. This effect is dose-dependent and observable even after short-term therapy. Acetylcarnitine seems to specifically increase mitochondrial gene expression and protein synthesis, leading to improved mitochondrial function in aged rat hearts (Rosca, Lemieux, & Hoppel, 2009).
Inhibition of Furin by Polyarginine-Containing Peptides Polyarginine-containing peptides, including those with acetylation, are potent inhibitors of furin, a mammalian endoprotease vital in metabolism and the activation of pathogens and viruses. These peptides, particularly non-amidated and acetylated polyarginines, show potential for therapeutic use due to their high stability, specificity, and low toxicity (Kacprzak et al., 2004).
N-Acetyl Group Conformation Analysis N-Acetyl-d-glucosamine, structurally similar to acetylcarnitine arginyl amide, demonstrates how acetyl group conformations can be analyzed using NMR spectroscopy. This approach is promising for detailed conformational analysis of similar biomolecules in larger complexes like glycoproteins and polysaccharides (Xue & Nestor, 2022).
Role in Neuroprotection and Glutamic Acid Excitotoxicity Modified poly-arginine-9 peptides, which include acetylation and amidation modifications, have shown significant neuroprotective efficacy in cortical neuronal cultures against glutamic acid excitotoxicity. These modifications, particularly C-terminal amidation, enhance the neuroprotective properties of the peptides (Edwards et al., 2017).
Potential for Enhancing Protein Stability N-Acetyl-L-arginine, a compound related to acetylcarnitine arginyl amide, has been identified as a more effective aggregation suppressor compared to arginine hydrochloride in biopharmaceutical applications. This suggests that acetylation of similar compounds could optimize storage stability of protein therapeutics (Kim, Hada, & Jeong, 2020).
Enhancement of Carnitine Transporter, OCTN2 Acetylcarnitine is known to have therapeutic effects on neurological disorders. A novel protein identified as an up-regulator of the carnitine transporter OCTN2 enhances OCTN2-mediated transport of acetylcarnitine, indicating its significance in the transport and therapeutic action of acetylcarnitine in the brain (Nagai et al., 2006).
N-Acetylcysteine Amide Derivative as an Antioxidant N-Acetylcysteine amide, a derivative of N-Acetylcysteine, has shown improved lipophilicity, membrane permeability, and antioxidant properties. Its therapeutic potentials in various disorders, including neurological diseases, highlight the importance of amide derivatives of similar compounds (Sunitha et al., 2013).
Eigenschaften
CAS-Nummer |
149341-40-2 |
|---|---|
Produktname |
Acetylcarnitine arginyl amide |
Molekularformel |
C15H30N5O5+ |
Molekulargewicht |
360.43 g/mol |
IUPAC-Name |
[(2R)-2-acetyloxy-4-[[(1S)-1-carboxy-4-(diaminomethylideneamino)butyl]amino]-4-oxobutyl]-trimethylazanium |
InChI |
InChI=1S/C15H29N5O5/c1-10(21)25-11(9-20(2,3)4)8-13(22)19-12(14(23)24)6-5-7-18-15(16)17/h11-12H,5-9H2,1-4H3,(H5-,16,17,18,19,22,23,24)/p+1/t11-,12+/m1/s1 |
InChI-Schlüssel |
TYAKLKJKQKTTMI-NEPJUHHUSA-O |
Isomerische SMILES |
CC(=O)O[C@H](CC(=O)N[C@@H](CCCN=C(N)N)C(=O)O)C[N+](C)(C)C |
SMILES |
CC(=O)OC(CC(=O)NC(CCCN=C(N)N)C(=O)O)C[N+](C)(C)C |
Kanonische SMILES |
CC(=O)OC(CC(=O)NC(CCCN=C(N)N)C(=O)O)C[N+](C)(C)C |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
acetyl-L-carnitine arginine amide acetylcarnitine arginyl amide ALCAA ST 857 ST-857 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(4-{1-[4-(4-Acetylpiperazin-1-Yl)-Trans-Cyclohexyl]-4-Amino-1h-Pyrazolo[3,4-D]pyrimidin-3-Yl}-2-Methoxyphenyl)-1-Methyl-1h-Indole-2-Carboxamide](/img/structure/B1664254.png)


![5-Cycloheptyl-13-(dimethylamino)-8-thia-3,5,10-triazatricyclo[7.4.0.0^{2,7}]trideca-1(13),2(7),3,9,11-pentaen-6-one](/img/structure/B1664262.png)

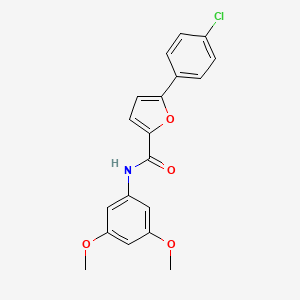
![1-[4-(3,5-dimethylpyrazol-1-yl)-5H-pyridazino[4,5-b]indol-1-yl]-2-methylhydrazine](/img/structure/B1664266.png)
![4-[Butyl([2'-(1h-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl)amino]-5-pyrimidinecarboxylic acid](/img/structure/B1664267.png)
![13-(Dimethylamino)-5-(4-methylphenyl)-8-thia-3,5,11-triazatricyclo[7.4.0.0^{2,7}]trideca-1(13),2(7),3,9,11-pentaen-6-one](/img/structure/B1664268.png)
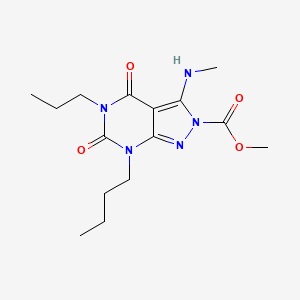
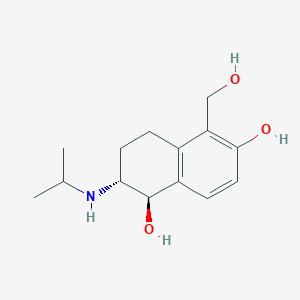
![(1S,4aR,6aR,7R)-1-(chloromethyl)-1-hydroxy-7,8-dimethyl-2-oxo-4,4a,6a,7-tetrahydropentaleno[1,6a-c]pyran-5-carboxylic acid](/img/structure/B1664274.png)
